molecular formula C₁₀H₁₁N₃O₃ B1145239 6-Amino-1-(2-furanylmethyl)-3-methyl-2,4(1H,3H)-pyrimidinedione CAS No. 82593-39-3

6-Amino-1-(2-furanylmethyl)-3-methyl-2,4(1H,3H)-pyrimidinedione

Cat. No.: B1145239
CAS No.: 82593-39-3
M. Wt: 221.21
InChI Key:
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Description

6-Amino-1-(2-furanylmethyl)-3-methyl-2,4(1H,3H)-pyrimidinedione is a heterocyclic compound that contains both a pyrimidine ring and a furan ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1-(2-furanylmethyl)-3-methyl-2,4(1H,3H)-pyrimidinedione typically involves the reaction of ethyl cyanoacetate with furfurylamine to form a key intermediate, 2-cyano-N-(furan-2-ylmethyl)acetamide. This intermediate can then undergo cyclocondensation reactions with various reagents such as acetylacetone, benzoylacetone, or ethyl acetoacetate to yield the desired pyrimidine derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve the use of heterogeneous catalysts to achieve high yields and selectivity. For example, the use of bio-based furanic oxygenates as starting materials and the application of reductive amination or hydrogen-borrowing amination mechanisms can be employed to synthesize valuable amine compounds, including this compound .

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-(2-furanylmethyl)-3-methyl-2,4(1H,3H)-pyrimidinedione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. Reaction conditions typically involve the use of solvents like ethanol or methanol and may require heating or refluxing .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Amino-1-(2-furanylmethyl)-3-methyl-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives such as:

Uniqueness

6-Amino-1-(2-furanylmethyl)-3-methyl-2,4(1H,3H)-pyrimidinedione is unique due to the presence of both a furan ring and a pyrimidine ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in medicinal chemistry and organic synthesis .

Properties

IUPAC Name

6-amino-1-(furan-2-ylmethyl)-3-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c1-12-9(14)5-8(11)13(10(12)15)6-7-3-2-4-16-7/h2-5H,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLBPQWWTTLGZCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(N(C1=O)CC2=CC=CO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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